molecular formula C17H18N4O2. HCl B601761 7-Hydroxy Alosetron CAS No. 863485-44-3

7-Hydroxy Alosetron

Cat. No.: B601761
CAS No.: 863485-44-3
M. Wt: 310.36
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 7-Hydroxy Alosetron involves several steps, starting from the base compound Alosetron. One common synthetic route includes the hydroxylation of Alosetron using specific reagents and conditions. For instance, the reaction of Alosetron with hydroxylating agents under controlled conditions can yield this compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

7-Hydroxy Alosetron undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Alosetron.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

7-Hydroxy Alosetron has several scientific research applications:

Mechanism of Action

7-Hydroxy Alosetron exerts its effects by antagonizing the serotonin 5-HT3 receptors. These receptors are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract and other peripheral and central locations. By blocking these receptors, this compound modulates visceral pain, colonic transit, and gastrointestinal secretions, effectively controlling symptoms related to IBS .

Comparison with Similar Compounds

Similar compounds to 7-Hydroxy Alosetron include other serotonin 5-HT3 receptor antagonists such as:

Properties

IUPAC Name

7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXIOYMDTFXAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863485-44-3
Record name 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-7-hydroxy-5-methyl-2-((4-methyl-1H-imidazol-5-yl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-7-HYDROXY-5-METHYL-2-((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMQ9U2S2PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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